molecular formula C25H23NO4 B7963666 Methyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoate

Methyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoate

Cat. No.: B7963666
M. Wt: 401.5 g/mol
InChI Key: XWLVUPQVXCXQJS-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoate is a synthetic organic compound often used in the field of peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is commonly employed as a protecting group for the amino function in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of phenylalanine is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxyl group of the protected phenylalanine is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Deprotection: The 9H-fluoren-9-ylmethoxycarbonyl group can be removed under acidic or basic conditions to reveal the free amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or amide functionalities.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acids or bases.

    Deprotection: Commonly achieved using piperidine in the case of basic conditions or trifluoroacetic acid for acidic conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under appropriate conditions.

Major Products Formed

    Hydrolysis: Yields the corresponding carboxylic acid.

    Deprotection: Produces the free amino acid derivative.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoate is widely used in scientific research, particularly in:

    Peptide Synthesis: As a protecting group for the amino function, it facilitates the stepwise synthesis of peptides.

    Medicinal Chemistry: Used in the design and synthesis of peptide-based drugs.

    Biochemistry: Employed in the study of protein structure and function by enabling the synthesis of specific peptide sequences.

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The 9H-fluoren-9-ylmethoxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the protecting group is removed to yield the desired peptide.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoate
  • Ethyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoate

Uniqueness

Methyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoate is unique due to its specific ester group, which influences its reactivity and solubility. This makes it particularly suitable for certain synthetic applications where other similar compounds might not perform as effectively.

Properties

IUPAC Name

methyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-29-24(27)15-23(17-9-3-2-4-10-17)26-25(28)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,26,28)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLVUPQVXCXQJS-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.